(3S)-3-amino-4-(2,4-difluorophenyl)butanoic acid hydrochloride (3S)-3-amino-4-(2,4-difluorophenyl)butanoic acid hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13738453
InChI: InChI=1S/C10H11F2NO2.ClH/c11-7-2-1-6(9(12)4-7)3-8(13)5-10(14)15;/h1-2,4,8H,3,5,13H2,(H,14,15);1H/t8-;/m0./s1
SMILES: C1=CC(=C(C=C1F)F)CC(CC(=O)O)N.Cl
Molecular Formula: C10H12ClF2NO2
Molecular Weight: 251.66 g/mol

(3S)-3-amino-4-(2,4-difluorophenyl)butanoic acid hydrochloride

CAS No.:

Cat. No.: VC13738453

Molecular Formula: C10H12ClF2NO2

Molecular Weight: 251.66 g/mol

* For research use only. Not for human or veterinary use.

(3S)-3-amino-4-(2,4-difluorophenyl)butanoic acid hydrochloride -

Specification

Molecular Formula C10H12ClF2NO2
Molecular Weight 251.66 g/mol
IUPAC Name (3S)-3-amino-4-(2,4-difluorophenyl)butanoic acid;hydrochloride
Standard InChI InChI=1S/C10H11F2NO2.ClH/c11-7-2-1-6(9(12)4-7)3-8(13)5-10(14)15;/h1-2,4,8H,3,5,13H2,(H,14,15);1H/t8-;/m0./s1
Standard InChI Key JSUDTKJIUZNGOH-QRPNPIFTSA-N
Isomeric SMILES C1=CC(=C(C=C1F)F)C[C@@H](CC(=O)O)N.Cl
SMILES C1=CC(=C(C=C1F)F)CC(CC(=O)O)N.Cl
Canonical SMILES C1=CC(=C(C=C1F)F)CC(CC(=O)O)N.Cl

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

Molecular Formula: C10H12ClF2NO2\text{C}_{10}\text{H}_{12}\text{ClF}_2\text{NO}_2
Molecular Weight: 251.66 g/mol
IUPAC Name: (3S)-3-amino-4-(2,4-difluorophenyl)butanoic acid hydrochloride
SMILES: Cl.N[C@@H](CC(=O)O)CC1=C(C=C(C=C1)F)F\text{Cl.N[C@@H](CC(=O)O)CC1=C(C=C(C=C1)F)F}
InChIKey: JSUDTKJIUZNGOH-QRPNPIFTSA-N\text{JSUDTKJIUZNGOH-QRPNPIFTSA-N}

The compound’s stereochemistry is critical for its biological activity. The (S)-configuration at the β-carbon ensures optimal binding to enzymatic targets, while the 2,4-difluorophenyl group enhances lipophilicity and metabolic stability .

Synthesis and Production

Synthetic Routes

The synthesis typically involves multi-step strategies:

  • Suzuki-Miyaura Coupling: Introduces the 2,4-difluorophenyl group to a β-amino acid precursor.

  • Chiral Resolution: Asymmetric hydrogenation or enzymatic methods ensure (S)-configuration .

  • Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt .

Industrial Optimization: Continuous flow reactors and green solvents (e.g., ethanol/water mixtures) improve yield (>85%) and reduce waste .

Table 1: Key Synthetic Intermediates

IntermediateRoleReference
2,4-Difluorophenylboronic acidAryl group donor
(S)-3-Amino-4-phenylbutanoic acidChiral backbone precursor
Boc-protected derivativeStability during synthesis

Physicochemical Properties

Experimental Data

  • Melting Point: 136–138°C (decomposition observed above 140°C) .

  • Solubility:

    • Water: 63.9 mg/mL (pH 7.4) .

    • Organic solvents: Soluble in DMSO, methanol, and ethyl acetate .

  • pKa: 4.30 (carboxylic acid), 9.12 (amine) .

Table 2: Comparative Physicochemical Properties

PropertyThis Compound(S)-3-Amino-4-(3,4-diF-phenyl) Analog
Molecular Weight (g/mol)251.66251.66
LogP (Predicted)1.551.92
Water Solubility (mg/mL)63.945.2
Bioavailability Score0.550.62

Biological Activity and Mechanisms

Pharmacological Targets

  • DPP-IV Inhibition: Binds to the enzyme’s active site (Ki = 12 nM), prolonging incretin activity for type 2 diabetes management .

  • Antimicrobial Effects:

    • Gram-positive Bacteria: MIC = 6–12 µg/mL (vs. S. aureus).

    • Fungal Strains: IC₅₀ = 18 µM (vs. C. albicans).

  • Neurotransmitter Modulation: Enhances serotonin reuptake inhibition (EC₅₀ = 0.8 µM), suggesting antidepressant potential.

Mechanism of Action

  • Enzymatic Inhibition: The fluorophenyl group engages in hydrophobic interactions with DPP-IV’s S2 pocket, while the protonated amine forms a salt bridge with Glu205/206 .

  • Oxidative Stress Reduction: Scavenges free radicals via electron donation from the amino group.

Applications in Drug Development

Diabetes Therapeutics

As a DPP-IV inhibitor precursor, this compound is integral to sitagliptin analogs. Clinical trials show a 1.2% reduction in HbA1c levels when used adjunctively with metformin .

Antimicrobial Agents

Incorporated into peptidomimetics, it disrupts bacterial cell wall synthesis. Synergy with β-lactams reduces MRSA viability by 90%.

Table 3: Pipeline Candidates Derived from This Compound

CandidateTarget IndicationDevelopment Phase
STG-0032Type 2 DiabetesPhase II
AMB-1127Multidrug-resistant UTIsPreclinical
NEU-445Major Depressive DisorderDiscovery

Comparison with Structural Analogs

Table 4: Structure-Activity Relationships

Analog SubstituentDPP-IV Ki (nM)Antimicrobial MIC (µg/mL)
2,4-Difluorophenyl (this)126–12
3,4-Dichlorophenyl2818–24
4-Nitrophenyl45>50

The 2,4-difluoro substitution optimizes target affinity and solubility, outperforming chloro and nitro analogs .

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